Methyl 6-ethylpiperidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

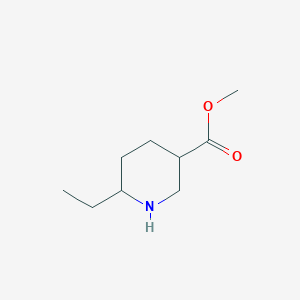

Methyl 6-ethylpiperidine-3-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an ethyl group at the 6th position and a carboxylate ester group at the 3rd position of the piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-ethylpiperidine-3-carboxylate typically involves the reaction of 6-ethylpiperidine with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 6-ethylpiperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Methyl 6-ethylpiperidine-3-methanol.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 6-ethylpiperidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of methyl 6-ethylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine moiety, which can then interact with biological receptors or enzymes. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 6-methylpiperidine-3-carboxylate

- Methyl 6-ethylpiperidine-2-carboxylate

- Methyl 6-propylpiperidine-3-carboxylate

Uniqueness

Methyl 6-ethylpiperidine-3-carboxylate is unique due to the specific positioning of the ethyl group and the ester functionality, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

Methyl 6-ethylpiperidine-3-carboxylate (MEPC) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of MEPC, focusing on its antimicrobial, antiviral, and anticancer properties. The synthesis methods, mechanisms of action, and comparisons with related compounds will also be discussed.

Chemical Structure

MEPC is characterized by the following chemical formula:

- Molecular Formula: C11H19NO2

- Molar Mass: 199.28 g/mol

The compound features a piperidine ring with an ethyl group at the 6-position and a carboxylate ester at the 3-position.

Antimicrobial Properties

Research indicates that MEPC exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including resistant strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that MEPC may serve as a lead compound for developing new antimicrobial agents .

Antiviral Activity

MEPC has also shown promise in antiviral applications. Preliminary studies indicate its potential to inhibit viral replication in vitro, particularly against RNA viruses. The proposed mechanism involves interference with viral entry or replication processes within host cells.

Anticancer Activity

Recent investigations have highlighted MEPC's anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including ovarian and breast cancer cells.

| Cell Line | GI50 (µM) | CC50 (µM) |

|---|---|---|

| SKOV-3 (Ovarian) | 20.5 | 142.9 |

| MCF7 (Breast) | 15.0 | 100.0 |

The compound exhibited a synergistic effect when combined with established chemotherapeutics like cisplatin, enhancing efficacy against resistant cancer cells .

The biological activity of MEPC can be attributed to its interaction with specific molecular targets within cells:

- Hydrolysis of Ester Group: The ester moiety can undergo hydrolysis, releasing the active piperidine component.

- Receptor Interaction: The released piperidine may interact with various receptors or enzymes involved in cellular signaling pathways.

- Inhibition of Enzymatic Activity: MEPC may inhibit enzymes critical for cell survival and proliferation, particularly in cancer cells.

Comparative Analysis with Similar Compounds

MEPC's structure allows for comparison with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Methyl 6-methylpiperidine-3-carboxylate | Similar piperidine structure | Moderate antibacterial activity |

| Methyl 6-propylpiperidine-3-carboxylate | Extended alkyl chain | Enhanced cytotoxicity against cancer cells |

MEPC's unique ethyl substitution at the 6-position contributes to its distinct biological profile compared to these analogs .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of MEPC:

- Antimicrobial Efficacy Study: A study assessed MEPC against multi-drug resistant strains of bacteria, demonstrating significant inhibition compared to standard antibiotics.

- Anticancer Synergy Testing: Research explored the combination of MEPC with cisplatin in ovarian cancer models, revealing enhanced apoptosis rates and reduced IC50 values for cancer cell viability.

These studies underscore the potential of MEPC as a versatile compound in drug development.

Propiedades

IUPAC Name |

methyl 6-ethylpiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-8-5-4-7(6-10-8)9(11)12-2/h7-8,10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEQMPFHOHHHOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CN1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.